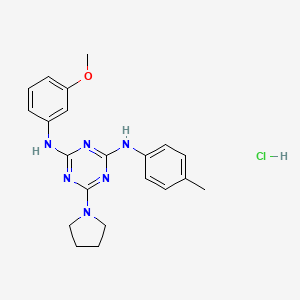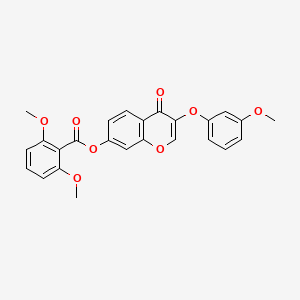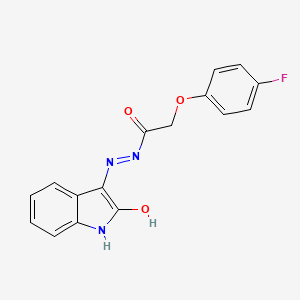
3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline" often involves the reaction of specific precursors under controlled conditions to achieve high yields and desired structures. For example, a reaction involving equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione under boiling ethanol for 4 hours under acidic conditions resulted in a significant yield (B. Kariuki et al., 2022). This exemplifies the intricate steps required to synthesize complex indoline derivatives.
Molecular Structure Analysis
The determination of molecular structures of such compounds typically involves advanced techniques like NMR spectroscopy and single-crystal X-ray diffraction, providing insights into their molecular geometry and confirming the expected structural framework (B. Kariuki et al., 2022).
Chemical Reactions and Properties
The chemical behavior of "this compound" derivatives can be diverse. For instance, the introduction of specific functional groups can significantly alter the compound's reactivity, enabling it to undergo various chemical transformations. These modifications can tailor the compound for specific applications or improve its stability and reactivity.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their practical applications. For example, solubility in different solvents can affect the compound's usability in pharmaceutical formulations or chemical reactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's role in reactions and its potential as a building block in more complex molecules. The presence of functional groups like the fluoro-phenoxy moiety can influence these properties, affecting the compound's interaction with biological systems or its reactivity in synthetic pathways.
- (B. Kariuki et al., 2022)
- (A. El‐Faham et al., 2015)
- (Jiun-Hung Lin & Chin‐Ping Yang, 1996)
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Antioxidant Activity : Munteanu and Apetrei (2021) review the analytical methods used in determining antioxidant activity, highlighting the importance of various tests like ORAC, HORAC, TRAP, and TOSC. They emphasize the role of these assays in assessing antioxidant analysis or determining the antioxidant capacity of complex samples, which could be relevant for evaluating the antioxidant potential of novel compounds, including those structurally related to “3-(2-(4-Fluorophenoxy)acetylhydrazidyl)-2-oxoindoline” (Munteanu & Apetrei, 2021).
ABTS/PP Decolorization Assay of Antioxidant Capacity : Ilyasov et al. (2020) explore the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a popular method for measuring antioxidant capacity. This review could inform studies on the antioxidant properties of new chemical entities, including “this compound,” by elucidating how these entities interact with radical cations (Ilyasov et al., 2020).
Fluorescent Chemosensors Based on 4-Methyl-2,6-Diformylphenol : Roy (2021) reviews the development of chemosensors for detecting metal ions, anions, neutral molecules, and pH changes using 4-Methyl-2,6-diformylphenol. Similar methodologies could be applied to create sensors based on “this compound” for various analytical and diagnostic applications (Roy, 2021).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . This interaction could lead to conformational changes in the receptor, affecting its activity and subsequent intracellular signaling pathways .
Biochemical Pathways
Compounds that interact with the androgen receptor can influence a variety of cellular processes, including cell growth, differentiation, and apoptosis, through the modulation of gene expression .
Result of Action
Modulation of the androgen receptor’s activity can have wide-ranging effects on cellular processes, potentially influencing cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target .
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQUHXDYDASCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

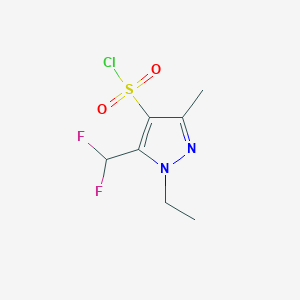
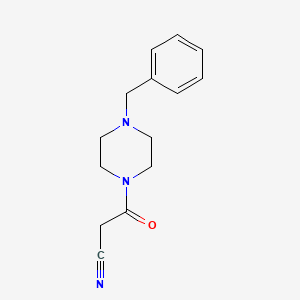
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)

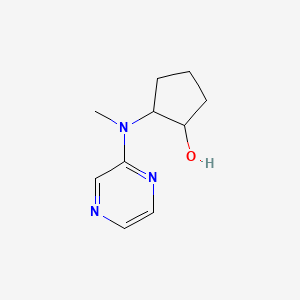
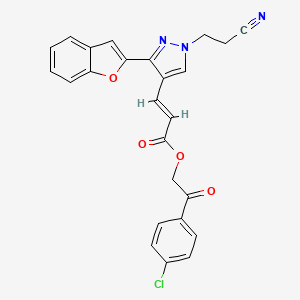

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)

